5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h4-5H,1-3,9H2,(H,12,13) |
InChI Key |
XDGAOAYNBHQUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the condensation of aminopyrazole with a suitable carboxylic acid derivative. One common method involves the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyridine scaffold can enhance its efficacy against various cancer cell lines. A notable study demonstrated that certain derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Neuroprotective Effects
The neuroprotective potential of 5-amino-pyrazolo[1,5-a]pyridine derivatives has been investigated in models of neurodegenerative diseases. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a promising avenue for the development of treatments for conditions such as Alzheimer's disease .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis .
Agricultural Science
Pesticidal Activity
In agricultural applications, 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid has been studied for its potential as a pesticide. Its derivatives have shown effectiveness against pests that threaten crops. Field studies demonstrated that formulations containing this compound significantly reduced pest populations while being safe for beneficial insects .
Growth Regulation
The compound has also been explored as a plant growth regulator. Research indicates that it can enhance growth rates and yield in certain crops by modulating hormonal pathways related to plant development. This application could lead to more sustainable agricultural practices by reducing the need for chemical fertilizers .
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being investigated for applications in coatings and composites where durability and resistance to environmental degradation are critical .
Nanomaterials Development
The compound is also being explored in the development of nanomaterials. Its unique structure allows for functionalization that can lead to materials with specific properties suitable for electronic and photonic applications. Preliminary studies suggest that these nanomaterials could be used in sensors or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 50920-46-2):
- Structural Difference : The carboxylic acid group is at the 2-position instead of the 3-position.
- Impact : Positional isomerism may alter electronic distribution and hydrogen-bonding capacity, affecting solubility and receptor interactions. Similarity analysis (0.79/1.0) suggests moderate structural overlap .
- 5-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid: Structural Difference: A methyl group replaces the amino group at the 5-position.
Pyrazolo[3,4-b]pyridine Derivatives
- 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Structural Difference: A six-membered tetrahydro ring system with a cyano group at the 5-position. Impact: The cyano group introduces electron-withdrawing effects, stabilizing the ring system and altering reactivity in nucleophilic substitutions. This compound is synthesized via one-pot multicomponent reactions, contrasting with the stepwise amidation used for the target compound .
Pyrazolo[1,5-a]pyrimidine Derivatives
- 7-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrobromide: Structural Difference: Pyrimidine ring replaces pyridine, with bromine and hydrobromide substituents. The hydrobromide salt improves crystallinity and stability compared to the free carboxylic acid form .
- Ethyl 5-Amino-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 9a): Structural Difference: A ketone group at the 3-position and ester at the 7-position. Impact: The ester group offers hydrolytic instability under physiological conditions, unlike the carboxylic acid, which may limit its utility in drug design. IR data (1720 cm⁻¹ for C=O) confirm the ester’s distinct spectral profile .
Key Comparative Data Table
Functional Group Effects on Properties
- Amino Group (Target Compound): Enhances hydrogen-bond donor capacity, improving solubility in polar solvents. May participate in intramolecular interactions with the carboxylic acid.
- Cyano Group (Pyrazolo[3,4-b]pyridines): Increases ring planarity and electron deficiency, favoring interactions with electron-rich biological targets .
- Ester vs. Carboxylic Acid : Esters (e.g., Compound 9a ) are more lipophilic but require hydrolysis for bioactivation, whereas carboxylic acids offer direct ionic interactions.
Biological Activity
5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1369242-68-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 181.19 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine core which is known for its ability to interact with various biological targets.
Anticancer Properties
The pyrazolo[1,5-a]pyridine scaffold has been associated with anticancer activity through various mechanisms. For instance:
- Compounds derived from this scaffold have shown selective inhibition of cancer cell proliferation.
- The structure has been linked to the modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of related compounds. For example:
- Certain derivatives have been reported to inhibit COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib .
- The structural modifications in the pyrazolo framework can enhance anti-inflammatory efficacy by affecting enzyme interactions .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives:
- Substituents on the pyrazolo ring significantly influence the compound's interaction with biological targets.
- Electron-donating groups have been found to enhance potency against specific enzymes and receptors .
Case Studies
| Study | Findings |
|---|---|
| Antiviral Activity | Derivatives showed potent inhibition against HCV NS5B polymerase. |
| Anticancer Activity | Selective growth inhibition in various cancer cell lines; modulation of key signaling pathways. |
| Anti-inflammatory Effects | Significant COX-2 inhibition; potential as an alternative to traditional anti-inflammatory agents. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
